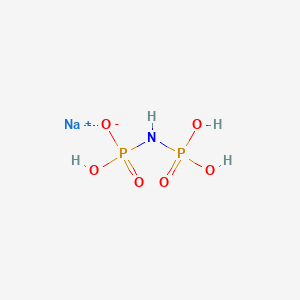
Imidodiphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidodiphosphate sodium salt can be synthesized through the reaction of phosphoric acid with ammonia and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Phosphoric Acid with Ammonia: Phosphoric acid reacts with ammonia to form ammonium phosphate.
Addition of Sodium Hydroxide: Sodium hydroxide is then added to the ammonium phosphate solution to form sodium iminodiphosphoric acid.
Industrial Production Methods: In industrial settings, the production of sodium iminodiphosphoric acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
Mixing Reactants: Phosphoric acid, ammonia, and sodium hydroxide are mixed in specific ratios.
Controlled Reaction Conditions: The reaction is carried out at controlled temperatures and pH levels to optimize the formation of the desired product.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity sodium iminodiphosphoric acid.
Chemical Reactions Analysis
Types of Reactions: Imidodiphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
Imidodiphosphate sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of flame retardants, fertilizers, and water treatment agents
Mechanism of Action
The mechanism of action of sodium iminodiphosphoric acid involves its interaction with specific molecular targets and pathways. It can inhibit the precipitation and dissolution of calcium phosphate by binding to calcium ions and preventing their aggregation. This property makes it useful in various applications, including water treatment and biomedical research .
Comparison with Similar Compounds
Hypophosphorous Acid: A reducing agent used in various chemical reactions.
Phosphoric Acid: A common acid used in fertilizers and food additives.
Phosphonic Acid: Used in the production of herbicides and flame retardants.
Uniqueness: Imidodiphosphate sodium salt is unique due to its imino group, which imparts specific chemical properties and reactivity. Unlike other phosphoric acids, it can inhibit calcium phosphate precipitation, making it valuable in specialized applications .
Properties
IUPAC Name |
sodium;hydroxy-(phosphonoamino)phosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5NO6P2.Na/c2-8(3,4)1-9(5,6)7;/h(H5,1,2,3,4,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWAJUPWPSLGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NNaO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Methyl)-3-[(1-phenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B8245857.png)





![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![(3Z,3'Z,3''Z)-4,4',4''-[bismuthinetriyltris(oxy)]tris(1,1,1,5,5,5-hexafluoropent-3-en-2-one)](/img/structure/B8245887.png)




![Methanesulfonamide, N-[4-(bromomethyl)-2-chlorophenyl]-](/img/structure/B8245931.png)
